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Executive Summary
1-(Cyclopropylmethyl)-1H-pyrazole (CAS: 1344382-51-9) represents a critical heterocyclic

building block in modern medicinal chemistry.[1] Structurally, it combines the electron-rich,

aromatic pyrazole core with a cyclopropylmethyl side chain—a motif specifically employed to

modulate lipophilicity (

), enhance metabolic stability against cytochrome P450 oxidation, and serve as a bioisostere
for larger alkyl or aryl groups.

This guide details the structural dynamics, synthetic pathways, and pharmacological utility of

this scaffold, designed for researchers optimizing lead compounds in oncology (kinase

inhibitors) and immunology (EP4 antagonists).
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Molecular Architecture & Physicochemical
Properties
Structural Analysis
The molecule consists of a five-membered diazole ring (pyrazole) N-alkylated at the 1-position.

[2] The cyclopropyl group is a "privileged structure" in drug design due to its unique electronic

character (high

-character of C-C bonds, similar to a double bond) and its ability to induce specific
conformational constraints.

Aromaticity: The pyrazole ring maintains

electron aromaticity. The lone pair on

contributes to the

-system, while the lone pair on

remains in the plane of the ring, available for hydrogen bonding (H-bond acceptor).

Steric Profile: The cyclopropylmethyl group adds bulk without the rotational freedom of a

standard

-butyl chain. This "rigidification" often reduces the entropic penalty upon binding to a protein
active site.

Key Physicochemical Data
The following data aggregates experimental and predicted values for the base scaffold.
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Property Value / Description
Significance in Drug
Design

CAS Number 1344382-51-9 Unique Identifier

Molecular Formula
Fragment-based drug design

(FBDD)

Molecular Weight 122.17 g/mol
Low MW allows for extensive

substitution

Physical State Colorless to light yellow liquid
Handling as an oil/liquid

intermediate

LogP (Predicted) ~1.5 - 1.8
Optimal range for membrane

permeability

H-Bond Donors 0 is substituted; no acidic

protons

H-Bond Acceptors 1 acts as a specific acceptor

Refractive Index Purity verification parameter

Synthetic Methodology: Regioselective N-Alkylation
A critical challenge in synthesizing 1-substituted pyrazoles is controlling regioselectivity

between

and

tautomers. For unsubstituted pyrazole,

and

are equivalent until substitution occurs. However, for 3- or 5-substituted derivatives,
regiocontrol becomes paramount.

Reaction Mechanism & Pathway
The synthesis typically proceeds via nucleophilic substitution (
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) of (bromomethyl)cyclopropane by the deprotonated pyrazole anion.
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Figure 1: General synthetic pathway for N-alkylation of pyrazole.

Optimized Experimental Protocol
Objective: Synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole on a 10 mmol scale.

Reagents:

1H-Pyrazole (1.0 eq)

(Bromomethyl)cyclopropane (1.1 eq)[3]

Potassium Carbonate (

) (2.0 eq) - Anhydrous

Dimethylformamide (DMF) - Dry

Step-by-Step Procedure:

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend

(2.76 g, 20 mmol) in anhydrous DMF (15 mL).
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Activation: Add 1H-pyrazole (0.68 g, 10 mmol) to the suspension. Stir at Room Temperature

(RT) for 30 minutes to ensure deprotonation and formation of the pyrazolide anion.

Alkylation: Add (bromomethyl)cyclopropane (1.49 g, 11 mmol) dropwise via syringe to control

the exotherm.

Reaction: Stir the mixture at

for 4–6 hours. Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or LC-
MS.

Work-up:

Cool to RT and quench with water (50 mL).

Extract with Ethyl Acetate (

mL).

Wash combined organics with brine (

mL) to remove residual DMF.

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Purify the crude oil via flash column chromatography (Silica gel, Gradient: 0-

20% EtOAc/Hexane) to yield the pure product.

Critical Control Point: Use of cesium carbonate (

) instead of potassium carbonate can enhance yield if the reaction is sluggish, due to the
"cesium effect" improving solubility in polar aprotic solvents.

Analytical Profile (Spectroscopic Validation)
Verification of the structure relies on identifying the unique cyclopropyl splitting patterns and the

pyrazole aromatic protons.
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Predicted -NMR Data ( , 400 MHz)

Position
Shift (

ppm)
Multiplicity Integration Assignment

Py-3 7.50 - 7.55 Doublet (d) 1H
Aromatic

(Adjacent to N2)

Py-5 7.35 - 7.40 Doublet (d) 1H
Aromatic

(Adjacent to N1)

Py-4 6.20 - 6.25 Triplet/dd 1H
Aromatic (Top of

ring)

N-CH2 3.95 - 4.05 Doublet (d) 2H Methylene linker

Cp-CH 1.20 - 1.35 Multiplet (m) 1H
Cyclopropyl

methine

Cp-CH2 0.55 - 0.65 Multiplet (m) 2H

Cyclopropyl

methylene

(cis/trans)

Cp-CH2 0.30 - 0.40 Multiplet (m) 2H

Cyclopropyl

methylene

(cis/trans)

Note: The "Py-3" and "Py-5" protons are distinguished by NOE (Nuclear Overhauser Effect)

experiments; irradiation of the N-CH2 signal will show enhancement of the Py-5 proton,

confirming N1-alkylation.

Medicinal Chemistry Applications
The 1-(cyclopropylmethyl)-1H-pyrazole moiety acts as a versatile pharmacophore.

Metabolic Stability & Bioisosterism
Metabolic Blocking: The cyclopropyl group is often used to replace ethyl or isopropyl groups.

It resists

-oxidation and hydrogen abstraction better than acyclic alkyl chains.
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Lipophilicity Tuning: It increases lipophilicity relative to a methyl group but maintains a lower

profile than a phenyl ring, allowing for fine-tuning of the LogP to optimize blood-brain barrier

(BBB) penetration or oral absorption.

Biological Targets
Recent literature highlights this scaffold in antagonists for the EP4 Receptor (Prostaglandin E2

receptor 4) and modulators of the Cannabinoid Receptors.
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Figure 2: Pharmacological applications of the scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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